molecular formula C5H7N3O2 B15246068 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone

1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone

Cat. No.: B15246068
M. Wt: 141.13 g/mol
InChI Key: LSQUYYDVKJTWJV-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxy and ethanone groups in its structure further enhances its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. This reaction is often carried out in an aqueous medium to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can help in achieving higher yields and purity. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 1-(1-oxo-5-methyl-1H-1,2,3-triazol-4-yl)ethanone.

    Reduction: Formation of 1-(1-hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1-(1H-1,2,3-Triazol-4-yl)methanol: Similar structure but lacks the ethanone group.

    1-(1H-1,2,3-Triazol-4-yl)ethanol: Similar structure but has an alcohol group instead of a hydroxy group.

    1-(1H-1,2,3-Triazol-4-yl)acetone: Similar structure but has a ketone group instead of a hydroxy group.

Uniqueness: 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is unique due to the presence of both the hydroxy and ethanone groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential as a multi-target inhibitor make it a valuable compound in research and industry.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

1-(1-hydroxy-5-methyltriazol-4-yl)ethanone

InChI

InChI=1S/C5H7N3O2/c1-3-5(4(2)9)6-7-8(3)10/h10H,1-2H3

InChI Key

LSQUYYDVKJTWJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1O)C(=O)C

Origin of Product

United States

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